molecular formula C9H16O B14597730 2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- CAS No. 59848-63-4

2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)-

Katalognummer: B14597730
CAS-Nummer: 59848-63-4
Molekulargewicht: 140.22 g/mol
InChI-Schlüssel: OXLIMUHUBDQNAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Another approach includes the use of intramolecular cyclization, N-heterocyclic carbene precatalyst reactions of enals and ketones, and ring-closing metathesis of dienes containing carboxylate groups by Grubbs II catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction could produce more saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The exact pathways and targets can vary depending on the specific derivative and its application. Generally, it may interact with enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry.

Eigenschaften

CAS-Nummer

59848-63-4

Molekularformel

C9H16O

Molekulargewicht

140.22 g/mol

IUPAC-Name

4-methyl-6-propan-2-yl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C9H16O/c1-7(2)9-6-8(3)4-5-10-9/h6-7,9H,4-5H2,1-3H3

InChI-Schlüssel

OXLIMUHUBDQNAX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(OCC1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.